Cas no 62772-93-4 (2-(methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine)

2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative characterized by its trifluoromethyl and methylsulfanyl functional groups. This compound exhibits high reactivity due to the electron-withdrawing nature of the trifluoromethyl groups, making it a valuable intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. Its structural features contribute to enhanced stability and lipophilicity, which can improve bioavailability in active compounds. The presence of the methylsulfanyl group further allows for versatile functionalization, enabling selective modifications. This compound is typically utilized in cross-coupling reactions, nucleophilic substitutions, and as a building block for heterocyclic frameworks. Its well-defined reactivity profile makes it suitable for precision applications in medicinal and materials chemistry.
2-(methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine structure
62772-93-4 structure
Product Name:2-(methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine
CAS No:62772-93-4
MF:C7H4F6N2S
MW:262.17548084259
CID:431762
PubChem ID:12324829
Update Time:2025-05-24

2-(methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 2-(methylthio)-4,6-bis(trifluoromethyl)-
    • 2-methylsulfanyl-4,6-bis(trifluoromethyl)pyrimidine
    • 2-(methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine
    • 62772-93-4
    • EN300-28339497
    • IREHCXIWDCPVJD-UHFFFAOYSA-N
    • DTXSID50489265
    • SCHEMBL2900606
    • Inchi: 1S/C7H4F6N2S/c1-16-5-14-3(6(8,9)10)2-4(15-5)7(11,12)13/h2H,1H3
    • InChI Key: IREHCXIWDCPVJD-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC(C(F)(F)F)=CC(C(F)(F)F)=N1

Computed Properties

  • Exact Mass: 262.00002
  • Monoisotopic Mass: 261.99993828g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 51.1Ų

Experimental Properties

  • PSA: 25.78

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Additional information on 2-(methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine

Comprehensive Overview of 2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine (CAS No. 62772-93-4)

The compound 2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine (CAS No. 62772-93-4) is a highly specialized pyrimidine derivative that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and agrochemical development. Its unique molecular structure, featuring trifluoromethyl groups and a methylsulfanyl moiety, makes it a valuable intermediate for constructing complex molecules with tailored properties. This article delves into the compound's characteristics, applications, and relevance to contemporary scientific trends.

One of the most notable features of 2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine is its role as a building block in medicinal chemistry. Researchers are increasingly exploring fluorinated compounds due to their enhanced metabolic stability and bioavailability. The presence of trifluoromethyl groups in this compound aligns with the growing demand for fluorine-containing pharmaceuticals, a trend driven by the success of drugs like fluoxetine and efavirenz. Its methylsulfanyl group further contributes to its versatility, enabling modifications that optimize drug-target interactions.

In the realm of agrochemicals, 2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine serves as a precursor for developing crop protection agents. The trifluoromethyl groups enhance the lipophilicity and penetration efficiency of these agents, making them effective against resistant pests. This aligns with the global push for sustainable agriculture and the need for eco-friendly pesticides. Farmers and researchers alike are searching for compounds that balance efficacy with environmental safety, and this pyrimidine derivative offers a promising solution.

The compound's synthesis and applications also intersect with the rising interest in green chemistry. Scientists are exploring methods to produce 2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine using catalytic processes that minimize waste and energy consumption. This focus on sustainable synthesis resonates with industries striving to meet carbon footprint reduction goals. Additionally, its stability under various conditions makes it a candidate for high-performance materials, such as those used in electronic coatings or specialty polymers.

From a commercial perspective, the demand for CAS No. 62772-93-4 is driven by its utility in custom synthesis and contract manufacturing. Companies specializing in fine chemicals are increasingly listing this compound in their portfolios to cater to R&D laboratories and industrial-scale production clients. Its compatibility with high-throughput screening platforms further enhances its appeal, as it accelerates the discovery of novel bioactive molecules.

In conclusion, 2-(Methylsulfanyl)-4,6-bis(trifluoromethyl)pyrimidine (CAS No. 62772-93-4) is a multifaceted compound with broad applications in drug discovery, agrochemical innovation, and material science. Its alignment with current trends such as fluorine chemistry, sustainability, and high-efficiency synthesis ensures its continued relevance in scientific and industrial communities. As research progresses, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern chemistry.

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